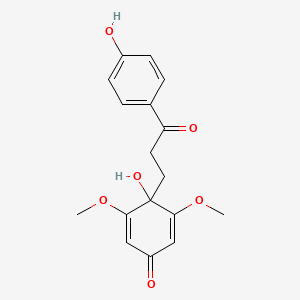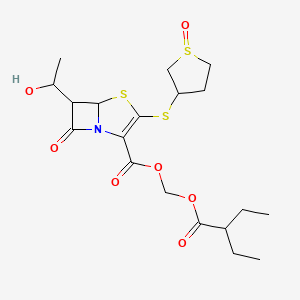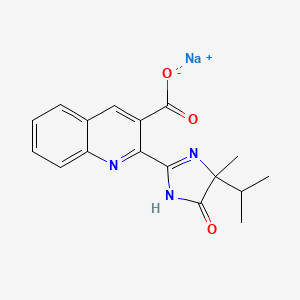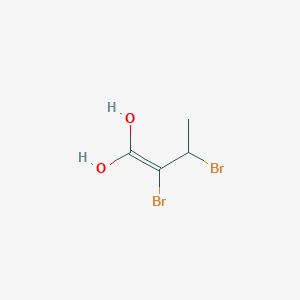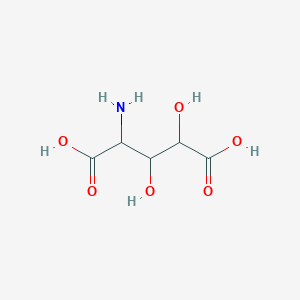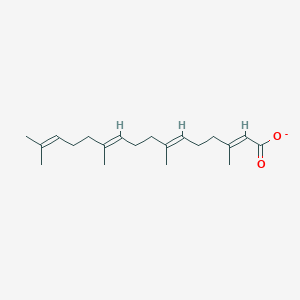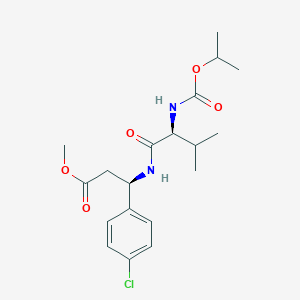
acetyl-AMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-AMP(1-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH group of acetyl-AMP; major species at pH 7.3.
Wissenschaftliche Forschungsanwendungen
Enzymatic Functions and Metabolic Pathways
Acetyl-coenzyme A synthetase (Acs) plays a pivotal role in cellular metabolism in both prokaryotes and eukaryotes. It activates acetate to acetyl-coenzyme A (Ac-CoA), a critical two-carbon metabolite used in various anabolic and energy generation processes. The synthesis and activity of Acs are intricately regulated, with mechanisms in place to monitor the enzyme's synthesis and activity, ensuring proper metabolic integration (Starai & Escalante‐Semerena, 2004). Moreover, the crystal structure of yeast Acs in complex with AMP provides insights into the enzyme's conformational changes during catalysis, essential for understanding its function in metabolic pathways (Jogl & Tong, 2004).
Posttranslational Regulation and Activation
Acetyl-CoA synthetase activity is regulated posttranslationally through acetylation of specific lysine residues. This modulation of enzyme activity suggests that acetylation is a common regulatory mechanism for the AMP-forming family of enzymes, which includes nonribosomal peptide synthetases, luciferase, and acyl-CoA synthetases (Starai et al., 2002).
Role in Acetyl-CoA Homeostasis and Transcriptional Regulation
SNF1, the yeast ortholog of mammalian AMP-activated protein kinase (AMPK), regulates acetyl-CoA homeostasis and global histone acetylation. By phosphorylating and inhibiting acetyl-CoA carboxylase, SNF1 influences the cellular concentration of acetyl-CoA, linking intermediary metabolism with transcriptional regulation (Zhang, Galdieri, & Vancura, 2013).
Influence on Cellular Processes and Signal Transduction
The "acetate switch," a phenomenon observed in cells transitioning between nutrient-rich and nutrient-poor environments, involves key components like acetyl phosphate, influencing cellular processes ranging from organelle biogenesis to cell cycle regulation. The regulation of AMP-ACS through reversible acetylation further exemplifies the intricate control mechanisms involved in cellular responses to environmental changes (Wolfe, 2005).
AMPK Activation and Protein Acetylation
AMP-activated protein kinase (AMPK) serves as a central regulator of metabolism. The activation of AMPK leads to a metabolic shift from anabolism to catabolism, impacting pathways such as the inhibition of acetyl-CoA carboxylase and regulation of acetyl-CoA homeostasis. This, in turn, affects protein acetylation and alters gene expression patterns, demonstrating the broad implications of AMPK activation in cellular metabolism and signaling (Galdieri et al., 2016).
Eigenschaften
Produktname |
acetyl-AMP |
|---|---|
Molekularformel |
C12H15N5O8P- |
Molekulargewicht |
388.25 g/mol |
IUPAC-Name |
acetyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/p-1/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
UBPVOHPZRZIJHM-WOUKDFQISA-M |
Isomerische SMILES |
CC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)
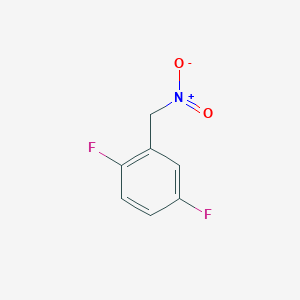
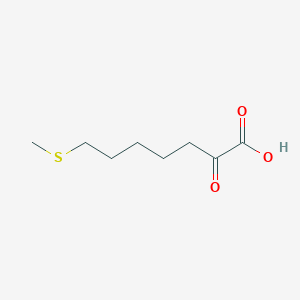
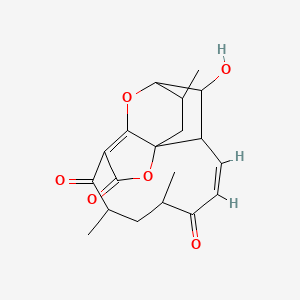
![methyl (1S,2R,4S,8R,11R,15S,18R,21R,22R,23Z,27R)-2,4-dihydroxy-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-18-propan-2-yl-31-oxatetracyclo[25.3.1.05,22.08,21]hentriaconta-5,23,28-triene-21-carboxylate](/img/structure/B1262785.png)
